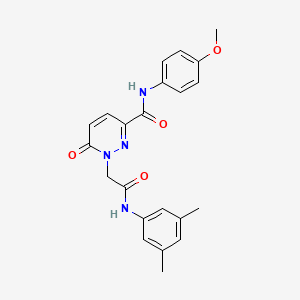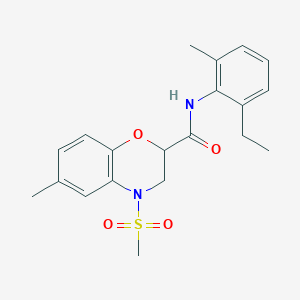![molecular formula C24H27N3O4S2 B11233067 N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11233067.png)
N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring, a morpholine sulfonyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced via sulfonylation, where morpholine reacts with chlorosulfonic acid to form morpholine-4-sulfonyl chloride, which is then reacted with the quinoline derivative.
Attachment of the Acetamide Moiety: The final step involves the reaction of the sulfonylated quinoline with 2-ethylphenylamine and chloroacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide vs. N-(2-Ethylphenyl)-2-{[4-methyl-6-(piperidine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: The latter has a piperidine ring instead of a morpholine ring, which may affect its biological activity and solubility.
This compound vs. N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}propionamide: The latter has a propionamide moiety instead of an acetamide moiety, which may influence its reactivity and pharmacokinetics.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline ring with a morpholine sulfonyl group and an acetamide moiety. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C24H27N3O4S2 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-3-18-6-4-5-7-21(18)25-23(28)16-32-24-14-17(2)20-15-19(8-9-22(20)26-24)33(29,30)27-10-12-31-13-11-27/h4-9,14-15H,3,10-13,16H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
NFMXQOKGIJZNII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232989.png)


![2'-Benzyl-N-(3-methylbutyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11233004.png)
![6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233019.png)
![2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11233023.png)
![2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B11233029.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B11233033.png)
![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11233038.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11233043.png)
![5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11233048.png)
![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide](/img/structure/B11233052.png)
![N-methyl-N-[3-oxo-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B11233065.png)
